molecular formula C8H8BrNO2 B8304888 6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B8304888
M. Wt: 230.06 g/mol
InChI Key: WWMZHUQMPYVMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H8BrNO2 It features a bromomethyl group attached to a dihydro-dioxino-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the bromination of a precursor compound. One common method involves the reaction of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, often in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.

Scientific Research Applications

6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The compound may also interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine
  • 6-Chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridine
  • 6-Iodo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine

Uniqueness

6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

6-(bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

InChI

InChI=1S/C8H8BrNO2/c9-5-6-1-2-7-8(10-6)12-4-3-11-7/h1-2H,3-5H2

InChI Key

WWMZHUQMPYVMJW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=N2)CBr

Origin of Product

United States

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